
N-(3-CHLORO-4-FLUOROPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-fluorophenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, an oxazole ring, and a carboxamide group
作用機序
Target of Action
The compound N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic molecule that has been found to selectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which also includes Erb2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) . EGFR is often overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide affects multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The inhibition of these pathways can lead to a decrease in uncontrolled cell growth and mitosis, which are characteristic of cancer .
Pharmacokinetics
Similar compounds like gefitinib are metabolized in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.
Result of Action
The result of the action of N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is the inhibition of the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, it has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. It has also been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.
Action Environment
The action of N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the Chlorine and Fluorine Substituents: The chlorinated and fluorinated phenyl ring can be introduced through a halogenation reaction using reagents like chlorine and fluorine sources.
Coupling Reactions: The final step involves coupling the oxazole ring with the chlorinated and fluorinated phenyl ring using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxamide group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce more complex biaryl compounds.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features, such as the chlorinated and fluorinated phenyl ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar phenyl ring structure.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-10(15)9(14)6-8/h4-6H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKLLVGXRLSMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B5771413.png)
![N'-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5771415.png)
![N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5771419.png)
![3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B5771422.png)
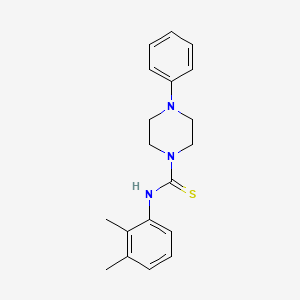
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
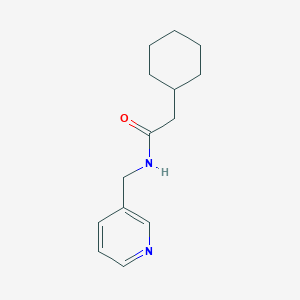
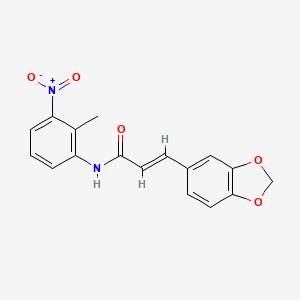
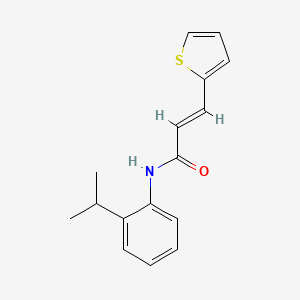
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
![N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide](/img/structure/B5771469.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
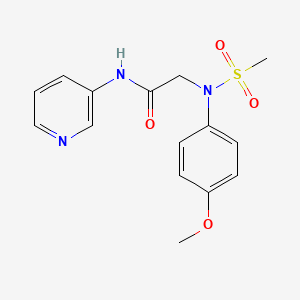
![4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol](/img/structure/B5771492.png)
